molecular formula C20H22N2O2 B1209510 阿朴维卡米尼酸 CAS No. 27773-65-5

阿朴维卡米尼酸

货号 B1209510
CAS 编号: 27773-65-5
分子量: 322.4 g/mol
InChI 键: ZFCQLDAGNBFMJQ-QUCCMNQESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Apovincaminic acid is a natural alkaloid compound that is found in the leaves of the Vinca minor plant. It has been studied extensively for its potential use in treating various medical conditions, including cancer, Alzheimer's disease, and stroke.

科学研究应用

神经保护特性

阿朴维卡米尼酸衍生物已证明具有神经保护特性。对猫进行的一项实验研究表明,一种新的衍生物 LHT 2 - 02 在预防急性脑缺血后的再灌注损伤方面比长春西汀和甘氨酸更有效。这表现为缺血后高血糖减少和缺血后代谢性乳酸酸中毒得到抑制 (Makarov 等人,2006).

对血流的影响

由阿朴维卡米尼酸合成的系列(硝氧基)烷基阿朴维卡米酸酯对椎骨和股骨血流表现出显着影响。特别是,一种化合物导致脑血流剂量依赖性增加,而不影响血压,显示出比长春西汀更强的效力 (Kawashima 等人,1993).

脑血管疾病治疗

阿朴维卡米尼酸衍生物 VA-045 已被研究其对分离血管的影响。由于其选择性扩张犬脑动脉,它显示出作为中风等脑血管疾病治疗的潜力 (Miyata 等人,1993).

神经功能障碍的保护作用

VA-045 在常压低氧、组织毒性缺氧和完全缺血条件下对小鼠表现出保护作用。其保护作用持续时间长于促甲状腺激素释放激素,表明其在治疗脑缺氧、缺氧和缺血方面具有潜力 (Yamada 等人,1994).

在非均相催化氢化中的应用

源自阿朴维卡米尼酸的二氢阿朴维卡米尼酸乙酯被用作非均相催化不对称氢化中的手性改性剂。该应用突出了其在化学和药理学中的潜在用途 (Tungler 等人,1995).

对闭合性头部损伤引起的机能障碍的影响

在老年大鼠中,VA-045 显着克服了闭合性头部损伤引起的轻度神经功能缺损,表明其在治疗此类损伤后意识障碍或运动功能缺损患者方面很有用 (Okuyama 等人,1997).

作用机制

Target of Action

Apovincaminic acid (AVA) is the primary active metabolite of Vinpocetine (VP) and has the ability to penetrate the brain . It primarily targets brain regions such as the hypothalamus, striatum, cortex, cerebellum, and hippocampus . These regions play crucial roles in various brain functions, including cognition, motor control, and sensory perception.

Mode of Action

It is known to demonstrate a neuroprotective mechanism of action . This suggests that AVA may interact with its targets in the brain to protect neurons from damage or degeneration.

Pharmacokinetics

AVA exhibits a two-compartment model with zero-order input (Tk0) in its pharmacokinetics . This means that AVA is absorbed and distributed in the body at a constant rate, regardless of its concentration. The pharmacokinetics of AVA is linear, indicating that changes in dose proportionally affect its concentration in the body . This property, along with its ability to penetrate the brain, impacts the bioavailability of AVA .

Result of Action

The primary result of AVA’s action is its neuroprotective effect . This suggests that AVA may help preserve neuronal health and function. Additionally, AVA is found in higher concentrations in certain brain regions, such as the hypothalamus, striatum, and cortex, compared to others like the cerebellum and hippocampus . This distribution may reflect the areas where AVA exerts its most significant effects.

Action Environment

The action of AVA can be influenced by various environmental factors. For instance, the method of administration can affect its distribution in the brain . Moreover, individual factors such as age, health status, and genetic makeup may also influence the action, efficacy, and stability of AVA

未来方向

The main and active metabolite of vinpocetine is apovincaminic acid (AVA). Due to the scarce information in the literature on AVA pharmacokinetics, a population pharmacokinetic (PopPK) model for AVA based on a study in healthy volunteers with three different formulations of vinpocetine has been proposed . This model could be helpful in ensuring the more effective and safer use of vinpocetine in the future given the increasing range of suggested indications for its use .

生化分析

Biochemical Properties

Apovincaminic acid participates in various biochemical reactions, primarily through its interaction with enzymes and proteins involved in neurotransmission and cerebral blood flow regulation. It interacts with phosphodiesterase enzymes, particularly phosphodiesterase type 1 (PDE1), inhibiting their activity and leading to increased levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain . These interactions enhance neuronal excitability and improve cerebral blood flow, contributing to its neuroprotective effects .

Cellular Effects

Apovincaminic acid exerts several effects on different cell types and cellular processes. In neurons, it enhances synaptic plasticity and neurotransmitter release by increasing cAMP and cGMP levels . This leads to improved cognitive function and memory. Additionally, apovincaminic acid influences cell signaling pathways, such as the protein kinase A (PKA) and protein kinase G (PKG) pathways, which are involved in regulating gene expression and cellular metabolism . These effects contribute to the overall neuroprotective and cognitive-enhancing properties of apovincaminic acid.

Molecular Mechanism

The molecular mechanism of apovincaminic acid involves its binding interactions with phosphodiesterase enzymes, leading to their inhibition . This inhibition results in increased levels of cAMP and cGMP, which activate downstream signaling pathways, including PKA and PKG pathways . These pathways regulate various cellular processes, such as gene expression, neurotransmitter release, and synaptic plasticity. Additionally, apovincaminic acid may modulate the activity of ion channels and receptors, further contributing to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of apovincaminic acid have been observed to change over time. The compound is relatively stable and maintains its activity for extended periods . Its degradation products may accumulate over time, potentially influencing its long-term effects on cellular function. In vitro and in vivo studies have shown that apovincaminic acid can sustain its neuroprotective effects for several hours, with gradual degradation observed over time .

Dosage Effects in Animal Models

The effects of apovincaminic acid vary with different dosages in animal models. At low doses, it enhances cognitive function and memory without significant adverse effects . At higher doses, apovincaminic acid may exhibit toxic effects, including neurotoxicity and hepatotoxicity . Threshold effects have been observed, where the beneficial effects plateau at certain dosages, and further increases in dosage do not result in additional benefits .

Metabolic Pathways

Apovincaminic acid is involved in several metabolic pathways, primarily through its interaction with enzymes such as phosphodiesterases . It influences metabolic flux by increasing the levels of cAMP and cGMP, which are key regulators of cellular metabolism . Additionally, apovincaminic acid may interact with other enzymes and cofactors involved in neurotransmitter synthesis and degradation, further modulating metabolic processes in the brain .

Transport and Distribution

Apovincaminic acid is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier and accumulate in brain regions such as the hypothalamus, striatum, and cortex . Transporters and binding proteins may facilitate its uptake and distribution within cells, influencing its localization and accumulation . These transport mechanisms ensure that apovincaminic acid reaches its target sites and exerts its pharmacological effects.

Subcellular Localization

The subcellular localization of apovincaminic acid is primarily within the cytoplasm and nucleus of neurons . It may also localize to specific compartments or organelles, such as synaptic vesicles and mitochondria, where it exerts its effects on neurotransmitter release and cellular metabolism . Post-translational modifications and targeting signals may direct apovincaminic acid to these specific subcellular locations, enhancing its activity and function.

属性

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)16(12-20)19(23)24/h3-4,6-7,12,18H,2,5,8-11H2,1H3,(H,23,24)/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCQLDAGNBFMJQ-QUCCMNQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80950458
Record name Eburnamenine-14-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

27773-65-5
Record name (+)-Apovincaminic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27773-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apovincaminic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027773655
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eburnamenine-14-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80950458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3α,16α)-eburnamenine-14-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.044.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APOVINCAMINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD6ZF4C86Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apovincaminic acid
Reactant of Route 2
Apovincaminic acid
Reactant of Route 3
Apovincaminic acid
Reactant of Route 4
Apovincaminic acid
Reactant of Route 5
Apovincaminic acid
Reactant of Route 6
Apovincaminic acid

Q & A

Q1: How does apovincaminic acid affect cerebral blood flow?

A1: [] Apovincaminic acid (AVA) demonstrates vasodilatory effects, particularly in the cerebral circulation. While the exact mechanisms are still under investigation, research suggests that AVA may increase cerebral blood flow (CerBF) by modulating potassium channels in vascular smooth muscle cells [, ], leading to vasorelaxation and increased blood flow.

Q2: What is the role of potassium channels in apovincaminic acid's vasodilatory effects?

A2: [] Studies on rabbit basilar arteries suggest that AVA's vasodilatory action might involve the opening of potassium channels. These channels are not affected by typical blockers of calcium-dependent potassium channels, TEA-sensitive potassium channels, or ATP-sensitive potassium channels. This implies a unique interaction of AVA with specific potassium channels, contributing to its vasodilatory effects.

Q3: Does apovincaminic acid cross the blood-brain barrier?

A3: While the provided research doesn't explicitly state if AVA crosses the blood-brain barrier, studies demonstrate its presence in the brain following systemic administration of vinpocetine [, ]. This suggests AVA either crosses the blood-brain barrier or influences the brain indirectly through its peripheral effects.

Q4: What is the molecular formula and weight of apovincaminic acid?

A4: Apovincaminic acid has the molecular formula C21H24N2O3 and a molecular weight of 352.43 g/mol. While not explicitly stated in the provided abstracts, this information is widely available in chemical databases and scientific literature.

Q5: How stable is apovincaminic acid in different formulations?

A5: [, ] Research suggests that AVA esters are primarily metabolized to AVA through enzymatic hydrolysis, particularly in rats []. This highlights the importance of considering enzymatic degradation during the formulation of AVA esters. Additionally, the stability of AVA itself can be affected by various factors like pH, temperature, and the presence of buffers. []

Q6: What is the pharmacokinetic profile of apovincaminic acid?

A6: [, , ] AVA is primarily formed through the rapid metabolism of vinpocetine in the body []. Studies in dogs show that AVA's pharmacokinetics can be described by a two-compartment open model with an elimination half-life (t½) longer than that of vinpocetine []. The absolute bioavailability of vinpocetine, and consequently AVA formation, can be influenced by co-administered substances like magnesium-aluminum hydroxide gel. []

Q7: How is apovincaminic acid metabolized and excreted?

A7: [, ] Studies in dogs indicate that AVA is the major metabolite of vinpocetine and is excreted in both urine and feces []. AVA doesn't seem to undergo further metabolism, and its elimination is considered formation-limited [].

Q8: Has apovincaminic acid demonstrated efficacy in preclinical models of neurological disorders?

A8: [, , ] Preclinical studies using animal models have shown promising neuroprotective effects of AVA. For example, in a rat model of stroke, AVA treatment significantly reduced infarct volume and improved behavioral outcomes, suggesting potential therapeutic benefits for ischemic stroke []. Further research is crucial to validate these findings and explore its potential in other neurological disorders.

Q9: What analytical methods are commonly used to quantify apovincaminic acid in biological samples?

A9: [, , ] Several analytical techniques are employed for quantifying AVA levels. These include high-performance liquid chromatography (HPLC) coupled with UV detection [] or mass spectrometry (MS) [, ], gas chromatography (GC) following derivatization [], and enzyme-linked immunosorbent assay (ELISA) []. The choice of method often depends on factors such as sensitivity, selectivity, and available resources.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。